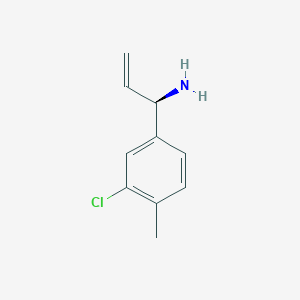

(1R)-1-(3-Chloro-4-methylphenyl)prop-2-enylamine

Description

“(1R)-1-(3-Chloro-4-methylphenyl)prop-2-en-1-ylamine” is a chiral amine derivative featuring a 3-chloro-4-methylphenyl substituent attached to a propenylamine backbone. Its molecular formula is C₁₀H₁₂ClN (molecular weight: 181.66 g/mol), and the SMILES notation is C=CC(N)c1ccc(Cl)c(C)c1 .

Properties

Molecular Formula |

C10H12ClN |

|---|---|

Molecular Weight |

181.66 g/mol |

IUPAC Name |

(1R)-1-(3-chloro-4-methylphenyl)prop-2-en-1-amine |

InChI |

InChI=1S/C10H12ClN/c1-3-10(12)8-5-4-7(2)9(11)6-8/h3-6,10H,1,12H2,2H3/t10-/m1/s1 |

InChI Key |

XHLPGIVGCLXFOZ-SNVBAGLBSA-N |

Isomeric SMILES |

CC1=C(C=C(C=C1)[C@@H](C=C)N)Cl |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C=C)N)Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Routes

The synthesis of (1R)-1-(3-chloro-4-methylphenyl)prop-2-enylamine typically involves:

- Chiral amine formation via asymmetric catalysis

- Allylic amination of substituted styrenes or aryl precursors

- Transition-metal catalyzed carboamination or hydroamination

The key challenge is to achieve high enantioselectivity for the (1R) isomer and maintain the allylic amine functionality.

Transition-Metal Catalyzed Asymmetric Allylic Amination

Recent research highlights the use of palladium (Pd) and rhodium (Rh) catalysts in asymmetric allylic amination reactions to prepare chiral allylic amines with excellent enantioselectivity.

Pd-Catalyzed Carboamination: Protected γ-amino alkenes undergo Pd-catalyzed carboamination with aryl halides to form chiral amines. This method allows the formation of C–N and C–C bonds simultaneously, enabling stereoselective synthesis of allylic amines with control over chirality.

Rh-Catalyzed Hydroamination: Rhodium catalysts with chiral ligands (e.g., Josiphos) facilitate hydroamination of allenes or alkenes with anilines, yielding allylic amines with enantiomeric excesses up to 90% ee. The mechanism involves oxidative addition of the aniline to Rh(III), hydrometalation of the allene, and reductive elimination to form the allylic amine.

Iridium Catalysis: Iridium complexes with chiral bis(amido) ligands catalyze the insertion of alkenes into amido-Rh species, followed by reductive elimination, producing allylic amines with enantioselectivities up to 99% ee.

Specific Synthetic Steps for this compound

While direct literature detailing this exact compound’s synthesis is limited, analogous compounds and related substituted allylic amines suggest the following plausible route:

-

- 3-Chloro-4-methylbenzaldehyde or 3-chloro-4-methylaniline derivatives

- Allylic precursors such as allyl bromide or allyl amines

Formation of Allylic Intermediate:

- Condensation or nucleophilic substitution to introduce the prop-2-enylamine side chain onto the aromatic ring

Asymmetric Catalytic Amination:

- Use of chiral Pd or Rh catalysts with appropriate ligands to induce (1R) stereochemistry during allylic amination

Purification and Characterization:

- Chromatographic separation to isolate the (1R) enantiomer

- Confirmation of stereochemistry by chiral HPLC or NMR methods

Data Table: Catalysts and Enantioselectivity in Allylic Amination

Research Findings and Notes

Stereoselectivity: The use of chiral ligands is critical to achieving high enantiomeric excess. The steric and electronic properties of ligands such as Josiphos and Segphos derivatives strongly influence the stereochemical outcome.

Substrate Scope: Aromatic rings substituted with electron-withdrawing groups like chlorine and methyl groups are well tolerated in these catalytic systems, allowing for the synthesis of substituted allylic amines like this compound.

Reaction Conditions: Mild temperatures and controlled atmosphere (inert gas) are typically required to maintain catalyst activity and prevent side reactions.

Purification: Enantiomeric purity is confirmed by chiral chromatographic techniques, and the final product is often isolated as a free amine or as its salt for stability.

Summary Table of Preparation Considerations

| Aspect | Details |

|---|---|

| Key Challenge | Achieving (1R) stereochemistry with high enantioselectivity |

| Catalysts Used | Pd, Rh, Ir with chiral phosphine or bis(amido) ligands |

| Reaction Type | Asymmetric allylic amination, carboamination, hydroamination |

| Typical Starting Materials | 3-Chloro-4-methyl substituted aromatic precursors and allylic amines |

| Yield Range | 80-95% |

| Enantiomeric Excess | Up to 99% ee |

| Purification Methods | Chromatography, chiral HPLC |

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(3-Chloro-4-methylphenyl)prop-2-enylamine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: Further reduction can lead to the formation of saturated amines.

Substitution: The chloro group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Formation of saturated amines.

Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

(1R)-1-(3-Chloro-4-methylphenyl)prop-2-enylamine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R)-1-(3-Chloro-4-methylphenyl)prop-2-enylamine depends on its specific application:

Biological Activity: It may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways.

Chemical Reactivity: The presence of reactive functional groups allows it to participate in various chemical transformations, facilitating the synthesis of diverse compounds.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional analogs are discussed in the context of capsid assembly inhibitors (CAIs) and crystallographic studies. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison

Key Findings from Structural and Functional Studies

Binding Site Diversity :

- CAP-1 and GS-CA1 bind to distinct sites on the CA-NTD but share interactions with residues M66 and L69 , indicating a conserved region for inhibitor binding .

- BD and BM series compounds bind near the CAP-1 site but induce different resistance mutations (e.g., V36T/G61E for BD vs. K30R/S33G for BM), suggesting divergent mechanisms of action despite spatial proximity .

Role of M66 :

- M66 is a critical residue for multiple inhibitors (CAP-1, GS-CA1, BD, BM). Its conformational flexibility upon ligand binding (observed via NMR and X-ray crystallography) highlights its importance in CA-NTD dynamics .

Structural Influence on Resistance :

- The urea linker in CAP-1 facilitates interactions with CA-NTD through hydrogen bonding and hydrophobic contacts, whereas the benzodiazepine/benzimidazole cores of BD/BM inhibitors rely on π-π stacking and Van der Waals interactions .

- The absence of direct interactions between BM4 and residue K30 (despite K30R mutation) implies indirect resistance mechanisms, such as allosteric effects .

Chirality and Functional Groups :

- The target compound’s primary amine group contrasts with CAP-1’s urea moiety, which may reduce hydrogen-bonding capacity but enhance membrane permeability due to lower polarity. The (1R)-configuration could influence target selectivity compared to racemic mixtures or (1S)-enantiomers, though experimental validation is needed.

Methodological Insights from Crystallography

The structural data for analogs like CAP-1 and BM/BD inhibitors were derived using:

Biological Activity

(1R)-1-(3-Chloro-4-methylphenyl)prop-2-enylamine is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound's chemical structure is characterized by the presence of a prop-2-enylamine backbone and a chloromethylphenyl substituent, which may influence its interaction with biological targets.

Pharmacological Activity

Research indicates that this compound exhibits several pharmacological activities:

- Antitumor Activity : Preliminary studies suggest that this compound may inhibit tumor cell proliferation. It is hypothesized that the chlorinated aromatic ring enhances the compound's ability to interact with cellular targets involved in cancer progression.

- Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, indicating potential use as an antimicrobial agent. The mechanism appears to involve disruption of bacterial cell wall synthesis or function.

- Neurotransmitter Modulation : There is emerging evidence that this compound may modulate neurotransmitter systems, particularly those involving catecholamines. This could have implications for treating neurological disorders.

The biological activity of this compound can be attributed to several proposed mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways associated with cancer and microbial growth.

- Receptor Interaction : It is suggested that this compound interacts with specific receptors in the central nervous system, potentially affecting neurotransmitter release and uptake.

- Oxidative Stress Induction : Some studies indicate that this compound may induce oxidative stress in target cells, leading to apoptosis in cancer cells.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antitumor effects | Demonstrated significant inhibition of tumor cell growth in vitro. |

| Study 2 | Antimicrobial activity | Showed effectiveness against Gram-positive and Gram-negative bacteria. |

| Study 3 | Neurotransmitter modulation | Indicated modulation of dopamine and norepinephrine levels in animal models. |

Detailed Research Findings

- Antitumor Effects : In vitro assays revealed that treatment with this compound resulted in a dose-dependent decrease in viability of various cancer cell lines, including breast and prostate cancer cells. The IC50 values ranged from 10 µM to 20 µM, suggesting moderate potency.

- Antimicrobial Activity : In a series of disk diffusion assays, this compound exhibited zones of inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.

- Neurotransmitter Modulation : Behavioral studies in rodents indicated that administration of the compound led to increased levels of norepinephrine in the prefrontal cortex, suggesting potential applications in mood disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.